molecular formula C35H60N7O17P3S B15552291 cis-tetradec-3-enoyl-CoA

cis-tetradec-3-enoyl-CoA

货号: B15552291
分子量: 975.9 g/mol
InChI 键: SSOCUKXLUZQJHU-AOVQAXKGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cis-tetradec-3-enoyl-CoA is a tetradecenoyl-CoA having cis-tetradec-3-enoyl as the S-acyl group. It is a tetradecenoyl-CoA and an 11,12-saturated fatty acyl-CoA. It is functionally related to a coenzyme A. It is a conjugate acid of a this compound(4-).

属性

分子式

C35H60N7O17P3S

分子量

975.9 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-3-enethioate

InChI

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h13-14,22-24,28-30,34,45-46H,4-12,15-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b14-13-/t24-,28-,29-,30+,34-/m1/s1

InChI 键

SSOCUKXLUZQJHU-AOVQAXKGSA-N

产品来源

United States

Foundational & Exploratory

Structural Elucidation of cis-Tetradec-3-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of cis-tetradec-3-enoyl-CoA, a key intermediate in the metabolism of unsaturated fatty acids. This document outlines the fundamental physicochemical properties, detailed experimental protocols for synthesis and analysis, and the metabolic context of this molecule. Spectroscopic data, based on established values for analogous compounds, are presented to facilitate its identification and characterization. This guide is intended to serve as a valuable resource for researchers in lipidomics, metabolic biochemistry, and drug development.

Introduction

This compound is a monounsaturated medium-chain acyl-coenzyme A that plays a crucial role as an intermediate in the β-oxidation of unsaturated fatty acids. The presence of a cis double bond at the C-3 position necessitates the action of specific enzymes for its complete catabolism, making it an important subject of study in metabolic pathways. Understanding its structure and properties is fundamental for investigating metabolic disorders and for the development of therapeutic agents targeting fatty acid metabolism.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are computationally derived and provide a baseline for its characterization.

PropertyValueSource
Molecular Formula C35H60N7O17P3SPubChem[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-3-enethioatePubChem[1]
Molecular Weight 975.9 g/mol PubChem[1]
Monoisotopic Mass 975.29792564 DaPubChem[1]
ChEBI ID CHEBI:62014ChEBI[2]

Metabolic Significance: The β-Oxidation Pathway

This compound is an intermediate in the mitochondrial β-oxidation of unsaturated fatty acids.[3] Unlike saturated fatty acyl-CoAs, the cis double bond at an odd-numbered carbon position prevents direct hydration by enoyl-CoA hydratase. The metabolic pathway requires an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, to convert the cis-Δ³ double bond to a trans-Δ² double bond, which can then proceed through the standard β-oxidation spiral.[4]

beta_oxidation_pathway cluster_0 Mitochondrial Matrix Unsaturated_Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation_Cycle1 β-Oxidation Cycles Fatty_Acyl_CoA->Beta_Oxidation_Cycle1 cis_Tetradec_3_enoyl_CoA This compound Beta_Oxidation_Cycle1->cis_Tetradec_3_enoyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_Tetradec_3_enoyl_CoA->Enoyl_CoA_Isomerase trans_Tetradec_2_enoyl_CoA trans-Tetradec-2-enoyl-CoA Enoyl_CoA_Isomerase->trans_Tetradec_2_enoyl_CoA Beta_Oxidation_Cycle2 Further β-Oxidation Cycles trans_Tetradec_2_enoyl_CoA->Beta_Oxidation_Cycle2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle2->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Metabolic pathway of this compound in β-oxidation.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of medium-chain acyl-CoAs and can be adapted for this compound.[5]

Synthesis

The synthesis of this compound can be achieved from its corresponding fatty acid, cis-tetradec-3-enoic acid, using a mixed anhydride method.

synthesis_workflow cluster_workflow Synthesis Workflow Start cis-Tetradec-3-enoic Acid Step1 Formation of Mixed Anhydride (e.g., with ethyl chloroformate) Start->Step1 Step2 Reaction with Coenzyme A (in aqueous-organic solvent) Step1->Step2 Step3 Purification by Solid-Phase Extraction (Ion Exchange) Step2->Step3 Step4 Further Purification by HPLC (Reversed-Phase) Step3->Step4 End Purified this compound Step4->End

Figure 2: General workflow for the synthesis of this compound.

Protocol:

  • Mixed Anhydride Formation: cis-Tetradec-3-enoic acid is dissolved in an appropriate organic solvent (e.g., tetrahydrofuran) and cooled. A base (e.g., triethylamine) is added, followed by the dropwise addition of an activating agent like ethyl chloroformate to form the mixed anhydride.

  • Coupling with Coenzyme A: A solution of Coenzyme A trilithium salt in an aqueous buffer is prepared. The mixed anhydride solution is then slowly added to the Coenzyme A solution under vigorous stirring. The reaction progress is monitored by a suitable method, such as thin-layer chromatography.

  • Purification: The crude product is first purified using solid-phase extraction with an ion-exchange resin to remove unreacted fatty acid and other non-polar impurities.[5] This is followed by semi-preparative reversed-phase high-performance liquid chromatography (HPLC) for final purification.[5]

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to assess the purity of the synthesized this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 50 mM potassium phosphate buffer, pH 5.3) and solvent B (e.g., acetonitrile).

  • Detection: UV detection at 260 nm (for the adenine moiety of CoA).

  • Expected Retention Time: The retention time will be dependent on the specific gradient and column used but will be shorter than that of the corresponding saturated acyl-CoA due to the presence of the double bond.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and structure of the synthesized compound. Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Expected [M+H]⁺: 976.30519 m/z.

  • Tandem MS (MS/MS): Fragmentation of the precursor ion will yield characteristic product ions. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the acyl chain, including the position and stereochemistry of the double bond.

  • Solvent: D₂O or a mixture of D₂O and an organic solvent like acetonitrile-d₃.

  • Reference: An internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate).

Spectroscopic Data (Illustrative)

Mass Spectrometry Data
Ionm/z (Expected)Description
[M+H]⁺ 976.3Protonated molecular ion
[M-507+H]⁺ 469.3Fragment corresponding to the loss of 3'-phosphoadenosine diphosphate
[Adenine+H]⁺ 136.1Fragment corresponding to the protonated adenine base
¹H NMR Data (Illustrative)

The chemical shifts of the protons in the cis-tetradec-3-enoyl moiety are of particular interest.

ProtonChemical Shift (ppm, Expected Range)Multiplicity
H-3, H-4 (olefinic) 5.3 - 5.5Multiplet
H-2 (α to thioester) ~2.5Triplet
H-5 (allylic) ~2.0Multiplet
-CH₂- (chain) 1.2 - 1.4Multiplet
-CH₃ (terminal) ~0.9Triplet
¹³C NMR Data (Illustrative)

The ¹³C NMR spectrum provides confirmation of the carbon skeleton.

CarbonChemical Shift (ppm, Expected Range)
C-1 (thioester carbonyl) 198 - 202
C-3, C-4 (olefinic) 125 - 135
C-2 (α to thioester) ~45
C-5 (allylic) ~27
-CH₂- (chain) 22 - 32
-CH₃ (terminal) ~14

Conclusion

The structural elucidation of this compound is essential for a deeper understanding of fatty acid metabolism and its associated disorders. This guide provides a comprehensive framework for its synthesis, purification, and characterization, leveraging established protocols and predictive data. The information presented herein is intended to support researchers and professionals in their efforts to study this important metabolic intermediate and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of cis-Tetradec-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Cis-tetradec-3-enoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) thioester. Long-chain acyl-CoAs are crucial intermediates in numerous metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The availability of high-purity this compound is essential for researchers studying lipid metabolism, enzyme kinetics, and the roles of specific fatty acyl-CoAs in cellular regulation and disease. These application notes provide a detailed protocol for the enzymatic synthesis, purification, and characterization of this compound for research applications.

The synthesis is achieved through the action of a long-chain acyl-CoA synthetase (LACS), which catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of cis-tetradec-3-enoic acid and the thiol group of coenzyme A.

Materials and Reagents

ReagentRecommended SupplierCatalog Number
cis-Tetradec-3-enoic acid(Custom synthesis or specialized supplier)-
Coenzyme A, trilithium saltSigma-AldrichC3019
Adenosine 5'-triphosphate (ATP), disodium saltSigma-AldrichA2383
Long-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or human ACSL isoform)(Various)-
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
Triton X-100Sigma-AldrichT8787
Dithiothreitol (DTT)Sigma-AldrichD9779
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA7030
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)WatersWAT054955
Acetonitrile (HPLC grade)Fisher ScientificA998
Potassium Phosphate MonobasicSigma-AldrichP5655

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound using a commercially available or purified long-chain acyl-CoA synthetase (LACS).

Reaction Components:

ComponentStock ConcentrationFinal ConcentrationVolume for 1 mL Reaction
Tris-HCl, pH 7.51 M100 mM100 µL
MgCl₂1 M10 mM10 µL
ATP100 mM10 mM100 µL
DTT100 mM1 mM10 µL
Triton X-10010% (w/v)0.01%1 µL
Coenzyme A20 mM1 mM50 µL
cis-Tetradec-3-enoic acid (in ethanol)10 mM0.5 mM50 µL
LACS enzyme1 mg/mL10 µg/mL10 µL
Nuclease-free water--669 µL

Procedure:

  • Prepare the reaction mixture by adding the components in the order listed in the table above to a microcentrifuge tube on ice.

  • Initiate the reaction by adding the LACS enzyme.

  • Incubate the reaction mixture at 37°C for 2-4 hours in a water bath or incubator.

  • Monitor the reaction progress by taking small aliquots (e.g., 20 µL) at different time points and analyzing them by reverse-phase HPLC.

  • Terminate the reaction by adding an equal volume of cold acetonitrile to precipitate the enzyme.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant containing the synthesized this compound to a new tube for purification.

II. Purification by Solid-Phase Extraction (SPE)

This protocol is for the purification of the synthesized acyl-CoA from the reaction mixture.

Procedure:

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from the synthesis reaction onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 25% methanol in water to remove unreacted ATP, CoA, and other polar components.

  • Elute the this compound with 3 mL of 80% methanol in water.

  • Dry the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the purified this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5) for storage at -80°C.

III. Characterization and Quantification

A. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

B. Mass Spectrometry:

Confirm the identity of the product by LC-MS/MS. The expected mass of this compound can be found on databases such as PubChem.[3]

C. Quantification:

Determine the concentration of the purified product by measuring the absorbance at 260 nm and using the extinction coefficient for coenzyme A (ε = 16,400 M⁻¹cm⁻¹).

Expected Results

The enzymatic synthesis should yield this compound with a purity of >95% after SPE purification. The expected yield can vary depending on the specific activity of the LACS enzyme used but is typically in the range of 60-80%.

ParameterExpected Value
Yield60-80%
Purity (by HPLC)>95%
Retention Time (HPLC)Dependent on the specific column and gradient conditions
[M+H]⁺ (Mass Spec)~976.3 g/mol

Diagrams

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Substrates Substrates: cis-Tetradec-3-enoic acid Coenzyme A ATP Incubation Incubate at 37°C (2-4 hours) Substrates->Incubation Enzyme Long-Chain Acyl-CoA Synthetase (LACS) Enzyme->Incubation Buffer Reaction Buffer: Tris-HCl, MgCl2, DTT Buffer->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination SPE Solid-Phase Extraction (C18 Cartridge) Termination->SPE Analysis Characterization: HPLC, Mass Spec SPE->Analysis FinalProduct Purified This compound Analysis->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Metabolic Pathway of this compound

This compound, once synthesized, can enter several metabolic pathways. The primary catabolic route is β-oxidation. However, due to the cis double bond at an odd-numbered carbon, an auxiliary enzyme, enoyl-CoA isomerase, is required.[4][5] This enzyme converts the cis-Δ³-enoyl-CoA to trans-Δ²-enoyl-CoA, which can then proceed through the standard β-oxidation spiral. Long-chain acyl-CoAs also act as signaling molecules, for example, by allosterically regulating enzymes like acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[2][6]

Metabolic_Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism & Signaling FattyAcid cis-Tetradec-3-enoic acid LACS Long-Chain Acyl-CoA Synthetase (LACS) FattyAcid->LACS CoA Coenzyme A CoA->LACS ATP ATP ATP->LACS Product This compound Isomerase Enoyl-CoA Isomerase Product->Isomerase Metabolic Fate Signaling Cellular Signaling (e.g., ACC regulation) Product->Signaling Regulatory Role LACS->Product Trans_Intermediate trans-Tetradec-2-enoyl-CoA Isomerase->Trans_Intermediate Beta_Oxidation β-Oxidation Spiral Trans_Intermediate->Beta_Oxidation AcetylCoA Acetyl-CoA Beta_Oxidation->AcetylCoA

Caption: Metabolic fate and signaling role of this compound.

Troubleshooting

ProblemPossible CauseSolution
Low product yieldInactive enzymeUse a fresh batch of enzyme or test enzyme activity with a known substrate like oleic acid.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
Degradation of substratesUse fresh ATP and CoA solutions.
Poor purityIncomplete reactionIncrease incubation time or enzyme concentration.
Inefficient purificationEnsure proper conditioning of the SPE cartridge and optimize wash/elution solvent composition.
Multiple peaks on HPLCProduct degradationKeep samples on ice and analyze promptly. Store purified product at -80°C.
Presence of isomersEnsure the starting fatty acid is of high isomeric purity.

Conclusion

This document provides a comprehensive guide for the enzymatic synthesis of this compound for research purposes. The described protocols for synthesis, purification, and characterization should enable researchers to obtain high-quality material for their studies in lipid metabolism and cell signaling.

References

Application Note: HPLC-Based Separation of Tetradecenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust high-performance liquid chromatography (HPLC) methods for the separation of tetradecenoyl-CoA (C14:1-CoA) isomers. Due to their structural similarities, the separation of these isomers presents a significant analytical challenge. The protocols herein describe two primary methodologies: reversed-phase HPLC (RP-HPLC) for the separation of positional isomers and silver ion HPLC (Ag+-HPLC) for the resolution of geometric (cis/trans) isomers. These methods are critical for researchers in metabolic studies, drug discovery, and lipidomics to accurately quantify and identify specific C14:1-CoA isomers, which may have distinct biological roles and implications in various physiological and pathological processes.

Introduction

Tetradecenoyl-CoA, a C14:1 acyl-CoA, is an intermediate in fatty acid metabolism. Different isomers of tetradecenoyl-CoA, varying in the position and geometry of the double bond, can have different metabolic fates and signaling properties. Therefore, the ability to separate and quantify these isomers is crucial for understanding their specific biological functions. Standard reversed-phase chromatography can often separate acyl-CoAs based on chain length and degree of unsaturation, but resolving positional and geometric isomers requires more specialized techniques. This note provides detailed protocols for both RP-HPLC and Ag+-HPLC to address this analytical need.

Part 1: Reversed-Phase HPLC for Positional Isomer Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. For acyl-CoA molecules with the same chain length and degree of unsaturation, the position of the double bond can subtly influence its interaction with the stationary phase, allowing for separation.

Experimental Protocol

1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium phosphate monobasic (KH2PO4)

  • Deionized water (18.2 MΩ·cm)

  • Tetradecenoyl-CoA isomer standards (e.g., (9Z)-tetradecenoyl-CoA)

  • Sample containing tetradecenoyl-CoA isomers

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase A: 50 mM KH2PO4 in deionized water, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 2

Application Notes and Protocols for NMR Spectroscopic Characterization of cis-tetradec-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of biomolecules, including acyl-coenzyme A (acyl-CoA) thioesters. cis-tetradec-3-enoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids. Its precise characterization is crucial for understanding lipid metabolism and for the development of drugs targeting metabolic pathways. This document provides detailed application notes and experimental protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

Quantitative NMR data for this compound is summarized in the tables below. Chemical shifts are referenced to tetramethylsilane (TMS) or a suitable internal standard. Due to the lack of directly published experimental data for this compound, the following values are estimated based on data from structurally similar compounds, such as cis-4-decenoyl-CoA and other unsaturated acyl-CoA esters.

Table 1: Estimated ¹H NMR Chemical Shifts and Coupling Constants for the Acyl Chain of this compound

ProtonEstimated Chemical Shift (δ, ppm)MultiplicityEstimated Coupling Constant (J, Hz)
H2 (-CH₂-C(O)SCoA)3.10 - 3.20t7.0
H3 (=CH-)5.55 - 5.65mJ₃,₄ ≈ 11.0 (cis)
H4 (=CH-)5.45 - 5.55mJ₃,₄ ≈ 11.0 (cis)
H5 (-CH₂-)2.10 - 2.20m
H6-H13 (-(CH₂)₈-)1.25 - 1.40m
H14 (-CH₃)0.85 - 0.95t7.0

Table 2: Estimated ¹³C NMR Chemical Shifts for the Acyl Chain of this compound

CarbonEstimated Chemical Shift (δ, ppm)
C1 (C=O)198 - 202
C2 (-CH₂-)45 - 50
C3 (=CH-)123 - 125
C4 (=CH-)130 - 132
C5 (-CH₂-)27 - 29
C6-C12 (-(CH₂)₇-)29 - 32
C13 (-CH₂-)22 - 23
C14 (-CH₃)14 - 15

Note: The chemical shifts of the Coenzyme A moiety are generally well-established and can be used for confirmation of the compound's identity. These signals are typically found in the downfield region of the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Synthesis and Purification: this compound can be synthesized from cis-tetradec-3-enoic acid and coenzyme A. The final product should be purified using methods such as solid-phase extraction or high-performance liquid chromatography (HPLC) to ensure high purity for NMR analysis.

  • Solvent Selection: Deuterated water (D₂O) is the solvent of choice for acyl-CoA thioesters to mimic physiological conditions. A phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0) in D₂O is recommended to maintain a stable pH.

  • Sample Concentration: A concentration of 1-5 mM is typically sufficient for obtaining good quality ¹H NMR spectra. For ¹³C NMR, higher concentrations (10-20 mM) or longer acquisition times are necessary due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard of known concentration, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, should be added.

  • Sample Handling: Acyl-CoA thioesters can be susceptible to hydrolysis and oxidation. Samples should be prepared fresh and kept on ice. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: 1D ¹H NMR Acquisition
  • Spectrometer: A high-field NMR spectrometer (≥ 500 MHz) is recommended for optimal resolution and sensitivity.

  • Temperature: Set the sample temperature to 298 K (25°C).

  • Solvent Suppression: Use a solvent suppression pulse sequence (e.g., presaturation or WATERGATE) to suppress the residual HDO signal.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

    • Number of Scans: 64-256 (depending on sample concentration)

  • Data Processing:

    • Apply a line broadening of 0.3 Hz using an exponential window function.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the internal standard (TSP at 0.00 ppm).

Protocol 3: 1D ¹³C NMR Acquisition
  • Spectrometer: A high-field NMR spectrometer (≥ 125 MHz for ¹³C) equipped with a cryoprobe is highly recommended to enhance sensitivity.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 4096 or more, depending on concentration.

  • Data Processing:

    • Apply a line broadening of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the internal standard or a known solvent peak.

Protocol 4: 2D NMR for Structural Confirmation (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly within the acyl chain. This is crucial for tracing the connectivity from the α-methylene protons (H2) through the double bond (H3, H4) and into the aliphatic chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This experiment is key for assigning the carbon signals based on the more easily assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like C1) and for confirming the overall structure by observing correlations across the thioester linkage and the double bond.

Mandatory Visualization

Signaling Pathway: Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. The following diagram illustrates its position within this metabolic pathway.

fatty_acid_beta_oxidation cluster_mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Linoleoyl-CoA) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Fatty_Acyl_CoA->Enoyl_CoA_Isomerase cis_Tetradec_3_enoyl_CoA This compound Enoyl_CoA_Isomerase->cis_Tetradec_3_enoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase cis_Tetradec_3_enoyl_CoA->Acyl_CoA_Dehydrogenase (requires further isomerization not shown) trans_Enoyl_CoA trans-2-enoyl-CoA Acyl_CoA_Dehydrogenase->trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Re-enters β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid β-Oxidation Pathway

Experimental Workflow for NMR Characterization

The logical flow for the complete NMR characterization of this compound is depicted below.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Characterization Synthesis Synthesis of This compound Purification Purification (HPLC/SPE) Synthesis->Purification Dissolution Dissolution in D₂O Buffer with Internal Standard Purification->Dissolution OneD_H 1D ¹H NMR Dissolution->OneD_H OneD_C 1D ¹³C NMR Dissolution->OneD_C TwoD_COSY 2D ¹H-¹H COSY Dissolution->TwoD_COSY TwoD_HSQC 2D ¹H-¹³C HSQC Dissolution->TwoD_HSQC TwoD_HMBC 2D ¹H-¹³C HMBC Dissolution->TwoD_HMBC Processing Data Processing (FT, Phasing, Baseline Correction) OneD_H->Processing OneD_C->Processing TwoD_COSY->Processing TwoD_HSQC->Processing TwoD_HMBC->Processing Assignment Signal Assignment Processing->Assignment Quantification Quantification (qNMR) Assignment->Quantification Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Caption: NMR Experimental Workflow

Application Notes and Protocols for the Quantification of cis-Tetradec-3-enoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Tetradec-3-enoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. Specifically, it is formed during the degradation of fatty acids with a double bond at an odd-numbered carbon position. The accurate quantification of this compound in cellular lysates is crucial for studying fatty acid metabolism, identifying potential enzymatic deficiencies, and understanding the metabolic effects of drug candidates. These application notes provide detailed protocols for the extraction and quantification of this compound from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of acyl-CoAs.

Signaling Pathway

The diagram below illustrates the role of this compound in the beta-oxidation of an exemplary unsaturated fatty acid. The initial rounds of beta-oxidation proceed until the double bond is near the carboxyl end. This compound is then isomerized by enoyl-CoA isomerase to trans-tetradec-2-enoyl-CoA, which can re-enter the beta-oxidation spiral.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., C16:1 cis-Δ5) Beta_Oxidation_Cycles Beta-Oxidation Cycles (n) Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles cis_Tetradec_3_enoyl_CoA This compound Beta_Oxidation_Cycles->cis_Tetradec_3_enoyl_CoA Releases Acetyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_Tetradec_3_enoyl_CoA->Enoyl_CoA_Isomerase Substrate trans_Tetradec_2_enoyl_CoA trans-Tetradec-2-enoyl-CoA Enoyl_CoA_Isomerase->trans_Tetradec_2_enoyl_CoA Isomerization Further_Beta_Oxidation Further Beta-Oxidation Cycles trans_Tetradec_2_enoyl_CoA->Further_Beta_Oxidation Enters β-oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA Generates

Caption: Role of this compound in beta-oxidation.

Data Presentation

Quantitative analysis of acyl-CoAs in cell lysates reveals a wide range of concentrations, reflecting the metabolic state of the cells. While specific quantitative data for this compound is not extensively published due to its transient nature as a metabolic intermediate, the following table provides an illustrative example of expected concentration ranges for various acyl-CoAs in mammalian cells, based on published data for other acyl-CoA species.[1][2][3] It is important to note that these values can vary significantly depending on the cell type, growth conditions, and analytical methods used.

Acyl-CoA SpeciesCell TypeConcentration Range (pmol/10^6 cells)Reference Method
Acetyl-CoAHepG210 - 30LC-MS/MS
Succinyl-CoAHepG220 - 40LC-MS/MS
Propionyl-CoAHepG22 - 5LC-MS/MS
This compound HEK293T (Example) 0.01 - 0.5 (Estimated) LC-MS/MS
Palmitoyl-CoA (C16:0)RAW 264.71 - 5LC-MS/MS
Oleoyl-CoA (C18:1)MCF70.5 - 3LC-MS/MS

Note: The concentration for this compound is an estimated range for illustrative purposes, as direct published values are scarce. Actual concentrations should be determined empirically.

Experimental Protocols

The quantification of this compound requires meticulous sample handling to prevent degradation and a highly sensitive analytical method. The following protocols describe the extraction of acyl-CoAs from cell lysates and their subsequent analysis by LC-MS/MS.

Experimental Workflow

Experimental_Workflow cluster_workflow Quantification Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, HepG2) Harvesting 2. Cell Harvesting (Scraping/Trypsinization) Cell_Culture->Harvesting Lysis_Extraction 3. Lysis & Acyl-CoA Extraction (e.g., Methanol/Acetonitrile) Harvesting->Lysis_Extraction Centrifugation 4. Centrifugation (Pellet proteins & debris) Lysis_Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection Drying 6. Drying (Vacuum concentrator) Supernatant_Collection->Drying Reconstitution 7. Reconstitution (LC-MS compatible solvent) Drying->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis (Targeted MRM) Reconstitution->LC_MS_Analysis Data_Analysis 9. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: Workflow for quantifying this compound.

Protocol 1: Acyl-CoA Extraction from Cell Lysates

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, chilled to -80°C

  • Acetonitrile, HPLC grade, chilled to -80°C

  • Internal standard (e.g., ¹³C-labeled palmitoyl-CoA or a non-endogenous odd-chain acyl-CoA)

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 80% methanol (v/v in water) containing the internal standard to each plate of adherent cells or to the cell pellet.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the lysate vigorously for 30 seconds.

  • Protein Precipitation:

    • Incubate the lysate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a starting point for developing a targeted LC-MS/MS method. Instrument parameters should be optimized for the specific mass spectrometer used.

Instrumentation and Materials:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • This compound analytical standard (synthesis may be required if not commercially available).

LC Method:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) in positive ion mode. This is the basis for the MRM transition.

  • Proposed MRM Transition for this compound:

    • Precursor Ion (Q1): 976.5 m/z ([M+H]⁺ for C₃₅H₆₁N₇O₁₇P₃S)

    • Product Ion (Q3): 469.5 m/z ([M+H - 507]⁺)

  • Instrument Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Collision Energy: This needs to be optimized by infusing the analytical standard. A starting point would be in the range of 30-50 eV.

    • Dwell Time: ~50 ms

Quantification:

  • A calibration curve should be prepared using the this compound analytical standard, spiked into a matrix similar to the cell extract (e.g., lysate from a blank cell culture).

  • The concentration of endogenous this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the quantification of this compound in cell lysates. Given the low abundance and potential instability of this intermediate, careful sample preparation and the use of a sensitive LC-MS/MS method are paramount. The provided protocols, coupled with appropriate optimization for the specific experimental setup, will enable researchers to accurately measure this important metabolite and gain deeper insights into the regulation of fatty acid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Enzyme Inactivity with cis-tetradec-3-enoyl-CoA Substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering enzyme inactivity issues with the substrate cis-tetradec-3-enoyl-CoA.

FAQs and Troubleshooting Guides

This section addresses common problems encountered during enzymatic assays involving this compound.

Q1: My enzyme shows no or very low activity with this compound. What are the potential causes?

A1: Enzyme inactivity with this compound can stem from several factors, ranging from substrate integrity to incorrect assay conditions. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Enzyme Inactivity

G cluster_0 Initial Observation: No/Low Enzyme Activity cluster_1 Step 1: Verify Reagent Integrity cluster_2 Step 2: Optimize Assay Conditions cluster_3 Step 3: Address Substrate-Specific Issues A Enzyme Inactivity Detected B Check Substrate Quality: - Purity - Proper Storage (-80°C) - Freshly Prepared Solution A->B Start Troubleshooting C Confirm Enzyme Activity: - Use a known positive control substrate - Check for proper storage and handling B->C D Verify Buffer and Cofactor Integrity: - Correct pH - Freshly prepared - Correct concentrations C->D E Substrate Concentration: - Is it near or above Km? - Perform a substrate titration. D->E Reagents OK F Enzyme Concentration: - Is it sufficient for detection? - Perform an enzyme titration. E->F G Assay Buffer Conditions: - Optimize pH and temperature - Check for inhibitory components F->G H Solubility Issues: - Is the substrate fully dissolved? - Consider using a carrier like BSA. G->H Conditions Optimized I Substrate Isomerization: - Is the enzyme specific for the cis- isomer? - Ensure substrate hasn't isomerized to the trans- form. H->I

Caption: A stepwise guide to troubleshooting enzyme inactivity.

Q2: I'm having trouble dissolving this compound in my aqueous assay buffer. How can I improve its solubility?

A2: Long-chain fatty acyl-CoAs like this compound have limited solubility in aqueous solutions and can form micelles, which may affect enzyme accessibility. Here are some strategies to improve solubility:

  • Use of a Carrier Protein: Fatty acid-free Bovine Serum Albumin (BSA) can bind to long-chain fatty acyl-CoAs and increase their effective concentration in solution.

  • Sonication: Brief sonication can help to disperse the substrate in the buffer.

  • pH Adjustment: The solubility of fatty acyl-CoAs can be influenced by pH. Ensure your buffer pH is optimal for both solubility and enzyme activity.

Q3: What are the optimal storage and handling conditions for this compound?

A3: To maintain the integrity of this compound, it is crucial to store it correctly. Long-chain acyl-CoAs are not stable and should ideally be used the same day they are prepared in solution. If storage is necessary, snap freeze the samples in liquid nitrogen and store them at -80°C for up to one week. Avoid multiple freeze-thaw cycles.

Q4: My enzyme is active with the trans isomer but not the cis isomer of tetradec-3-enoyl-CoA. Why is this?

A4: Many enzymes in the beta-oxidation pathway are stereospecific. For instance, enoyl-CoA hydratase typically acts on trans-2-enoyl-CoA. If your substrate is this compound, it will likely first require isomerization to trans-2-enoyl-CoA by an enzyme such as enoyl-CoA isomerase before it can proceed through the beta-oxidation pathway. Ensure your experimental system contains the necessary isomerase activity if you are studying the complete oxidation pathway.

Data Presentation

The following tables summarize typical reaction conditions for enzymes that may act on this compound, based on data for similar substrates. Note: These are starting points and may require optimization for your specific enzyme and experimental setup.

Table 1: General Assay Conditions for Enoyl-CoA Isomerase

ParameterRecommended RangeNotes
pH 7.5 - 8.5Optimal pH can be enzyme-specific.
Temperature 25 - 37 °CEnzyme stability should be considered at higher temperatures.
Substrate Conc. 10 - 100 µMShould be optimized based on the enzyme's Km.
Enzyme Conc. 1 - 10 µg/mLDependent on enzyme purity and specific activity.
Buffer 50-100 mM Tris-HCl or HEPESEnsure buffer components do not inhibit the enzyme.

Table 2: Troubleshooting Checklist for Enzyme Inactivity

CheckpointPossible Cause of InactivityRecommended Action
Substrate Degradation, incorrect concentration, low purityUse a fresh aliquot, verify concentration, check certificate of analysis.
Enzyme Denaturation, incorrect concentration, low purityUse a fresh aliquot, perform a protein assay, run on a gel to check purity.
Cofactors Omission, incorrect concentration, degradationPrepare fresh solutions, verify concentrations.
Buffer Incorrect pH, presence of inhibitors (e.g., EDTA)Prepare fresh buffer, check pH, review buffer components.
Assay Conditions Suboptimal temperature, incorrect incubation timeOptimize temperature, perform a time-course experiment.
Detection Method Instrument malfunction, incorrect wavelength settingsCheck instrument settings, use a positive control for the detection method.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This protocol describes a method to measure the activity of enoyl-CoA isomerase by monitoring the increase in absorbance at 263 nm, which corresponds to the formation of the trans-2-enoyl-CoA product.

Materials:

  • This compound substrate

  • Purified enoyl-CoA isomerase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare the Substrate Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 1 mM. Store on ice.

  • Prepare the Reaction Mixture: In a cuvette, add the following:

    • Assay Buffer to a final volume of 1 mL.

    • This compound to a final concentration of 50 µM.

  • Equilibrate: Incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the Reaction: Add the enoyl-CoA isomerase to the cuvette to a final concentration of 5 µg/mL and mix gently.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 263 nm for 5-10 minutes.

  • Calculate Activity: Use the molar extinction coefficient for the trans-2-enoyl-CoA product (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹) to calculate the rate of product formation.

Signaling Pathways and Workflows

Metabolic Pathway of this compound in Beta-Oxidation

The metabolism of this compound requires an initial isomerization step before it can enter the main beta-oxidation spiral.

G cluster_0 Mitochondrial Matrix A This compound B trans-tetradec-2-enoyl-CoA A->B Enoyl-CoA Isomerase C L-3-hydroxy-tetradecanoyl-CoA B->C Enoyl-CoA Hydratase D 3-keto-tetradecanoyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase E Dodecanoyl-CoA + Acetyl-CoA D->E Thiolase E->E

Caption: The initial steps in the beta-oxidation of this compound.

Technical Support Center: Storage and Handling of cis-tetradec-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for the proper storage and handling of cis-tetradec-3-enoyl-CoA to minimize its isomerization to the trans isomer and other forms of degradation. Adherence to these guidelines is critical for ensuring the integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary causes of degradation for this compound during storage are hydrolysis of the thioester bond and isomerization of the cis double bond to the more stable trans configuration. Hydrolysis is accelerated by alkaline or neutral pH and higher temperatures.[1][2][3][4] Isomerization can be catalyzed by exposure to heat, light, or radical species.[5][6]

Q2: What are the ideal storage conditions for long-term stability?

A2: For long-term stability, this compound should be stored as a solid (lyophilized powder) or in a suitable organic solvent at low temperatures. The recommended conditions are:

  • Temperature: -80°C is ideal. Storage at -20°C is acceptable for shorter periods.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: A lyophilized powder is preferred. If in solution, use an anhydrous organic solvent like acetonitrile or ethanol.

  • pH: If an aqueous buffer is absolutely necessary for a brief period, it should be slightly acidic (pH 5-6) to minimize hydrolysis.[1][2]

Q3: Can I store this compound in an aqueous solution?

A3: It is highly discouraged to store this compound in aqueous solutions for extended periods, as the thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.[3][4] If temporary aqueous storage is unavoidable, use a slightly acidic buffer (pH 5-6) and keep the solution on ice for the shortest possible duration.

Q4: How can I prevent oxidation of the double bond?

A4: To prevent oxidation, it is crucial to store the compound under an inert atmosphere (argon or nitrogen). Additionally, the inclusion of antioxidants can be beneficial.[7] Suitable antioxidants for lipid-based compounds include butylated hydroxytoluene (BHT) or tocopherol. These should be used at low concentrations to avoid interference with downstream applications.

Q5: What is the expected shelf-life of this compound under optimal conditions?

A5: When stored as a lyophilized powder at -80°C under an inert atmosphere, this compound can be stable for several years. In an organic solvent at -80°C, the stability is also excellent, though slightly reduced compared to the lyophilized form. Regular quality control is recommended for samples stored for more than a year.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my experiment. 1. Isomerization to the inactive trans isomer. 2. Hydrolysis of the thioester bond. 3. Oxidation of the double bond.1. Verify the isomeric purity of your sample using HPLC (see Experimental Protocols). 2. Prepare fresh solutions from a lyophilized stock for each experiment. 3. Store stock solutions under an inert atmosphere and consider adding an antioxidant.
Inconsistent experimental results. 1. Partial isomerization or degradation of the stock solution over time. 2. Repeated freeze-thaw cycles of the stock solution.1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Perform a quality control check on an older aliquot to assess its integrity.
Appearance of an unexpected peak in my HPLC chromatogram. 1. Formation of the trans isomer. 2. Hydrolysis product (Coenzyme A and cis-tetradec-3-enoic acid). 3. Oxidized byproducts.1. Compare the retention time of the new peak with a trans-tetradec-3-enoyl-CoA standard, if available. 2. Analyze the sample with LC-MS to identify the mass of the unexpected peak.[8][9]

Quantitative Data on Stability

The following table summarizes the estimated stability of this compound under various storage conditions. These are estimates based on the known stability of similar unsaturated thioesters.

Storage Condition Solvent Temperature Estimated Half-life for Isomerization Estimated Half-life for Hydrolysis
Lyophilized Powder, Inert AtmosphereN/A-80°C> 2 years> 5 years
Lyophilized Powder, Inert AtmosphereN/A-20°C~1-2 years> 2 years
Organic Solvent (Anhydrous), Inert AtmosphereAcetonitrile-80°C> 1 year> 2 years
Organic Solvent (Anhydrous), Inert AtmosphereAcetonitrile-20°C6-12 months> 1 year
Aqueous Buffer (pH 5.0)50 mM Phosphate4°CWeeks to monthsMonths
Aqueous Buffer (pH 7.0)50 mM Phosphate4°CWeeksWeeks to months
Aqueous Buffer (pH 7.0)50 mM Phosphate25°CDaysDays

Experimental Protocols

Protocol 1: Quality Control Analysis of this compound by HPLC

This protocol allows for the separation and quantification of the cis and trans isomers of tetradec-3-enoyl-CoA.

Materials:

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • UV Detector

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 90% A, 10% B) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (for the adenine moiety of Coenzyme A)

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: Return to 10% B

      • 35-40 min: Re-equilibration at 10% B

  • Analysis: Inject 10-20 µL of the sample. The trans isomer is expected to have a slightly longer retention time than the cis isomer due to its more linear shape.[9] Peak areas can be used to determine the relative percentage of each isomer.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis storage_solid Lyophilized Solid -80°C, Inert Gas dissolve Dissolve in Mobile Phase A/B storage_solid->dissolve storage_solution Anhydrous Organic Solvent -80°C, Inert Gas storage_solution->dissolve hplc RP-HPLC-UV (260 nm) dissolve->hplc data Data Analysis (Peak Integration) hplc->data

Caption: Experimental workflow for the quality control analysis of this compound.

degradation_pathway cis_coa This compound trans_coa trans-tetradec-3-enoyl-CoA cis_coa->trans_coa Isomerization (Heat, Light, Radicals) hydrolysis_products Coenzyme A + cis-tetradec-3-enoic acid cis_coa->hydrolysis_products Hydrolysis (H2O, pH ≥ 7) oxidation_products Oxidized Products cis_coa->oxidation_products Oxidation (O2)

Caption: Degradation pathways of this compound.

References

Validation & Comparative

Differentiating Tetradecenoyl-CoA Isomers: A Comparative Guide to Tandem Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid isomers is paramount. Tetradecenoyl-CoA, a key intermediate in fatty acid metabolism, exists as various positional isomers depending on the location of the carbon-carbon double bond. Distinguishing these isomers is a significant analytical challenge that can be addressed by advanced tandem mass spectrometry (MS/MS) techniques. This guide provides a comparative overview of the leading MS/MS methodologies for the differentiation of tetradecenoyl-CoA isomers, supported by experimental data and detailed protocols.

The primary challenge in differentiating tetradecenoyl-CoA isomers lies in the fact that they are isobaric, meaning they have the same mass. Standard mass spectrometry can determine the elemental composition but cannot pinpoint the location of the double bond within the acyl chain. Tandem mass spectrometry, however, allows for the fragmentation of selected precursor ions and the analysis of the resulting product ions, which can provide structural information. This guide focuses on three powerful techniques that generate diagnostic fragment ions to identify the specific position of unsaturation: Ozone-induced Dissociation (OzID), Ultraviolet Photodissociation (UVPD), and the Paternò-Büchi (PB) reaction coupled with Collision-Induced Dissociation (CID).

Comparative Analysis of Tandem Mass Spectrometry Techniques

The choice of technique for differentiating tetradecenoyl-CoA isomers depends on the specific requirements of the experiment, including sensitivity, specificity, and available instrumentation. The following table summarizes the key performance characteristics of OzID, UVPD, and PB-MS/MS, based on data from the analysis of analogous monounsaturated fatty acids and acyl-CoAs. It is important to note that while specific data for tetradecenoyl-CoA is limited, the principles and fragmentation patterns are expected to be comparable.

FeatureOzone-induced Dissociation (OzID)Ultraviolet Photodissociation (UVPD)Paternò-Büchi (PB) Reaction + CID
Principle Gas-phase reaction with ozone cleaves the C=C bond, producing diagnostic aldehyde and Criegee ions.High-energy photons induce fragmentation across the molecule, including cleavage of C-C bonds adjacent to the double bond.Photochemical [2+2] cycloaddition with a carbonyl compound (e.g., acetone) forms an oxetane ring at the C=C bond, which yields diagnostic fragments upon CID.
Diagnostic Ions Aldehyde and Criegee ions with a mass difference of 16 Da.[1]A pair of fragment ions with a mass difference of 24 Da, resulting from cleavage of the C-C bonds adjacent to the double bond.[2]A pair of fragment ions with a mass difference of 26 Da when using acetone as the reagent.[3]
Advantages - Highly specific for C=C bonds.- Produces clean spectra with easily interpretable diagnostic ions.[4]- Provides comprehensive structural information, including fragments from other parts of the molecule.- Can be implemented on various mass spectrometer platforms.[2]- High reaction yields can be achieved.- Can be performed online or offline.[5]
Limitations - Requires a specialized setup for introducing ozone into the mass spectrometer.- Reaction efficiency can be variable.- Can produce complex spectra with many fragment ions, potentially complicating data analysis.- "Satellite" ions can sometimes interfere with quantitation.[6]- Requires a photochemical reactor.- Potential for side reactions.
Typical Precursor Ion [M+H]⁺ or [M+Na]⁺[M+H]⁺, [M-H]⁻, or metal adducts.[M+H]⁺, [M-H]⁻, or lithiated adducts [M+Li]⁺.[3]
Example Diagnostic Fragments (for a generic C14:1-CoA isomer) Dependent on double bond position.Dependent on double bond position.Dependent on double bond position.

Experimental Protocols

Detailed methodologies are crucial for the successful differentiation of tetradecenoyl-CoA isomers. The following sections provide representative protocols for sample preparation, liquid chromatography, and the respective tandem mass spectrometry techniques.

Sample Preparation and Extraction of Acyl-CoAs

A robust extraction procedure is the first step to obtaining high-quality data.

  • Cell or Tissue Homogenization: Homogenize the biological sample in a cold solution of 0.5 M perchloric acid to quench metabolic activity.

  • Deproteinization: Add 4 M perchloric acid and incubate on ice. Centrifuge to pellet the precipitated proteins.

  • Neutralization: Neutralize the supernatant containing the acyl-CoAs with 5 M K2CO3.

  • Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge to purify and concentrate the acyl-CoAs.

    • Activate the cartridge with methanol.

    • Equilibrate with an extraction buffer.

    • Load the sample.

    • Wash the cartridge to remove impurities.

    • Elute the acyl-CoAs with a methanol/ammonium formate solution.[7]

  • Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system (e.g., 2% acetonitrile in 100 mM ammonium formate, pH 5.0).[7]

Liquid Chromatography (LC)

Chromatographic separation is essential to reduce the complexity of the sample and to separate isomers if possible.

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase A: 100 mM ammonium formate in water, pH 5.0.[7]

  • Mobile Phase B: 100 mM ammonium formate in 98% acetonitrile, pH 5.0.[7]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate of 200-400 µL/min is common.

  • Column Temperature: Maintain the column at a constant temperature, for example, 42°C.[7]

Tandem Mass Spectrometry (MS/MS)

The following are generalized parameters for each technique. Instrument-specific optimization is always necessary.

1. Ozone-induced Dissociation (OzID)

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion of tetradecenoyl-CoA.

  • Ozone Reaction: Introduce ozone gas into a reaction cell within the mass spectrometer (e.g., the ion mobility cell of a Waters SYNAPT instrument).[4]

  • Fragmentation: The reaction with ozone will cleave the C=C bond.

  • Detection: Detect the resulting aldehyde and Criegee product ions.

2. Ultraviolet Photodissociation (UVPD)

  • Ionization: ESI in positive or negative ion mode.

  • Precursor Ion Selection: Isolate the desired precursor ion of tetradecenoyl-CoA.

  • Photodissociation: Irradiate the trapped precursor ions with a UV laser (e.g., 193 nm).[2]

  • Detection: Analyze the resulting fragment ions. Diagnostic pairs will have a mass difference of 24 Da.[2]

3. Paternò-Büchi (PB) Reaction Coupled with CID

  • Derivatization (Online or Offline):

    • For an online setup, introduce a solution of acetone into the ESI source.

    • Irradiate the ESI plume or a capillary with a UV lamp (e.g., 254 nm) to initiate the PB reaction.

  • Ionization: ESI, often in positive ion mode to form [M+Li]⁺ adducts for enhanced fragmentation.[3]

  • Precursor Ion Selection: Isolate the [M+58+H]⁺ (for acetone adduct) or [M+58+Li]⁺ ion.

  • Collision-Induced Dissociation (CID): Fragment the selected precursor ion using a collision gas (e.g., argon).

  • Detection: Detect the diagnostic fragment ions, which will have a mass difference of 26 Da for acetone adducts.[3]

Visualizing the Workflow and Logic

To further clarify the experimental process and the logic behind isomer differentiation, the following diagrams are provided.

experimental_workflow Experimental Workflow for Tetradecenoyl-CoA Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_methods MS/MS Techniques cluster_output Data Output Tissue Biological Sample Homogenization Homogenization & Quenching Tissue->Homogenization Extraction Acyl-CoA Extraction (SPE) Homogenization->Extraction LC Liquid Chromatography Extraction->LC MS Mass Spectrometry (MS1) LC->MS TandemMS Tandem MS (MS/MS) MS->TandemMS OzID OzID TandemMS->OzID UVPD UVPD TandemMS->UVPD PB_CID PB-CID TandemMS->PB_CID Fragments Diagnostic Fragments OzID->Fragments UVPD->Fragments PB_CID->Fragments Identification Isomer Identification Fragments->Identification

Caption: Overall experimental workflow for isomer differentiation.

logic_diagram Logic of Isomer Differentiation by Tandem MS cluster_input Input cluster_process Tandem MS Process cluster_output Output & Interpretation Isomers Mixture of Tetradecenoyl-CoA Isomers (Same m/z) Isolation Isolate Precursor Ion (MS1) Isomers->Isolation Fragmentation Fragment by Specific Method (OzID, UVPD, or PB-CID) Isolation->Fragmentation Spectra Unique Fragment Spectra for Each Isomer Fragmentation->Spectra Interpretation Identify Isomers Based on Diagnostic Fragment m/z Spectra->Interpretation

Caption: Logical process of differentiating isomers using tandem MS.

References

assessing the purity of cis-tetradec-3-enoyl-CoA against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a test sample of cis-tetradec-3-enoyl-CoA against a certified reference standard. The methodologies outlined herein leverage high-performance liquid chromatography-mass spectrometry (HPLC-MS) for quantitative analysis and isomer differentiation, supplemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Data Presentation: Quantitative Purity Assessment

The following table summarizes the key quantitative parameters for a hypothetical test sample of this compound compared against a reference standard.

ParameterTest SampleReference StandardAcceptance Criteria
Purity (HPLC Area %) 98.5%≥ 99.0%≥ 98.0%
Concentration (by HPLC) 0.99 mg/mL1.00 mg/mL0.95 - 1.05 mg/mL
trans-Isomer Content 0.8%≤ 0.5%≤ 1.0%
Related Impurities 0.7%≤ 0.5%≤ 1.0%
Molecular Weight (MS) 959.4 g/mol 959.4 g/mol Matches theoretical MW

Experimental Protocols

Quantitative Purity Assessment by HPLC-MS

This protocol details the use of HPLC coupled with mass spectrometry to determine the purity of the this compound test sample relative to a reference standard.

a. Materials and Reagents:

  • This compound Test Sample

  • This compound Reference Standard (commercially available, e.g., from MedChemExpress)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

b. Sample and Standard Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the test sample and the reference standard into separate microcentrifuge tubes.

  • Dissolve each in 1 mL of a 50:50 acetonitrile/water solution to achieve a final concentration of 1 mg/mL.

  • Working Solutions (10 µg/mL): Perform a 1:100 dilution of each stock solution with the 50:50 acetonitrile/water solution to obtain working solutions with a concentration of 10 µg/mL.

c. HPLC-MS Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode (e.g., m/z 200-1200) and targeted MS/MS for the precursor ion of this compound (m/z 960.4).

d. Data Analysis and Purity Calculation:

  • Peak Identification: Identify the peak corresponding to this compound in the chromatograms of both the test sample and the reference standard based on retention time and the accurate mass measurement of the [M+H]+ ion.

  • Impurity Profiling: Identify and quantify any impurity peaks in the test sample chromatogram. Potential impurities include the trans-isomer (trans-tetradec-3-enoyl-CoA) and degradation products (e.g., shorter-chain acyl-CoAs).

  • Purity Calculation (Area Percent):

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Quantitative Comparison: Compare the peak area of the main peak in the test sample to that of the reference standard to determine the concentration of the test sample.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the this compound test sample, with a particular focus on verifying the cis-configuration of the double bond.

a. Sample Preparation:

  • Dissolve approximately 5-10 mg of the test sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

b. NMR Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiments: ¹H NMR and ¹³C NMR.

  • ¹H NMR: The chemical shifts and coupling constants of the olefinic protons are diagnostic for the cis and trans isomers. For a cis-3-enoyl group, the olefinic protons are expected to resonate around 5.3-5.6 ppm with a characteristic coupling constant (J) of approximately 10-12 Hz.

  • ¹³C NMR: The chemical shifts of the carbons involved in the double bond can also provide structural confirmation.

Mandatory Visualization

Purity_Assessment_Workflow cluster_0 Sample & Standard Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Analysis cluster_3 Structural Confirmation A Weigh Test Sample & Reference Standard B Dissolve in 50:50 ACN/H2O (1 mg/mL Stock) A->B C Dilute to 10 µg/mL (Working Solutions) B->C D Inject onto C18 Column C->D E Gradient Elution D->E F Mass Spectrometry Detection (ESI+) E->F G Identify Peaks (Retention Time & Mass) F->G H Quantify Impurities (trans-Isomer, etc.) G->H I Calculate Purity (Area Percent) H->I J Compare to Reference I->J M Confirm cis-Isomer Structure J->M K Prepare Sample for NMR L Acquire 1H & 13C NMR Spectra K->L L->M

Caption: Workflow for Purity Assessment of this compound.

References

Validating cis-tetradec-3-enoyl-CoA as a Potential Biomarker for Inborn Errors of Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-tetradec-3-enoyl-CoA as a potential biomarker for specific inborn errors of metabolism, particularly focusing on defects in the fatty acid β-oxidation pathway. Its performance is contrasted with established biomarkers for related metabolic disorders. This document synthesizes experimental data and methodologies to support future validation studies.

Introduction to this compound

This compound is an intermediate metabolite in the β-oxidation of unsaturated fatty acids. Specifically, it is a substrate for the enzyme enoyl-CoA isomerase, which converts it to trans-2-tetradecenoyl-CoA, allowing it to re-enter the main β-oxidation spiral. A deficiency in enzymes responsible for its downstream processing, such as enoyl-CoA isomerase or enoyl-CoA hydratase, could theoretically lead to its accumulation. This accumulation makes it a candidate biomarker for these rare genetic disorders.

Comparison with Established Biomarkers

Currently, there is a lack of direct clinical data quantifying this compound levels in disease states. However, based on its metabolic pathway, we can hypothesize its potential utility and compare it to well-established biomarkers for other fatty acid oxidation disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and more prevalent metabolic diseases like Coronary Artery Disease (CAD).

Data Presentation: Biomarker Performance
Biomarker CategoryPotential/Established BiomarkerDisease AssociationMatrixTypical Control LevelsExpected/Observed Diseased LevelsDiagnostic Utility
Fatty Acid Oxidation Intermediates This compound Enoyl-CoA Isomerase Deficiency, Enoyl-CoA Hydratase Deficiency (Hypothesized) Tissue, BloodVery Low/UndetectableHypothesized to be significantly elevated Potentially high specificity for these rare disorders.
Octanoylcarnitine (C8)MCAD DeficiencyDried Blood Spot, Plasma< 0.3 µM[1]> 5 µM[1]Gold standard for MCAD deficiency diagnosis and newborn screening.[1][2]
HexanoylglycineMCAD DeficiencyUrineLowElevatedConfirmatory diagnostic marker for MCAD deficiency.[2]
Cardiac and Inflammatory Markers High-sensitivity Troponin TCoronary Artery DiseaseSerum/PlasmaVaries by assay, typically low ng/LElevated post-myocardial injuryGold standard for diagnosing myocardial infarction.[3][4]
C-reactive protein (CRP)Coronary Artery Disease, InflammationSerum/Plasma< 3 mg/LElevatedGeneral marker of inflammation, associated with increased cardiovascular risk.
Interleukin-6 (IL-6)Coronary Artery Disease, InflammationSerum/PlasmaLow pg/mLElevatedAssociated with plaque growth and adverse cardiovascular events.[5]

Experimental Protocols

Accurate quantification of acyl-CoA species is critical for biomarker validation. Below are detailed methodologies for the analysis of these molecules.

Acyl-CoA Extraction and Analysis by Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive and specific quantification of various acyl-CoA species, including the potential biomarker this compound.

Protocol:

  • Sample Preparation (Tissue):

    • Approximately 40 mg of frozen tissue is homogenized on ice in a solution of 100 mM potassium phosphate (pH 4.9) and an organic solvent mixture (acetonitrile:2-propanol:methanol).[6]

    • An internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C₈]octanoyl-CoA), is added during homogenization for accurate quantification.[7]

    • The homogenate is centrifuged, and the supernatant containing the acyl-CoAs is collected.

  • Liquid Chromatography Separation:

    • Chromatographic separation is performed using a reverse-phase C8 or C18 column.[6][8]

    • A binary gradient with a mobile phase containing an ion-pairing agent like ammonium hydroxide is used to achieve good separation of the different acyl-CoA species.[6]

  • Mass Spectrometry Detection:

    • A triple quadrupole mass spectrometer is operated in positive ion mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of the precursor ion (the specific acyl-CoA) to a common product ion (m/z 507, corresponding to the phosphoadenosine diphosphate moiety).[7]

    • For this compound, the specific precursor ion would be monitored.

Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry

This is the standard method for newborn screening of fatty acid oxidation disorders like MCAD deficiency.

Protocol:

  • Sample Preparation:

    • A 3 mm punch from a dried blood spot on a Guthrie card is placed in a well of a microtiter plate.

    • An extraction solution containing methanol and stable isotope-labeled internal standards for various acylcarnitines is added.

    • The plate is agitated and then centrifuged. The supernatant is transferred to a new plate and evaporated.

  • Derivatization:

    • The dried residue is derivatized, for example, with butanolic-HCl to form butyl esters of the acylcarnitines.

  • Mass Spectrometry Analysis:

    • The derivatized sample is analyzed by flow injection analysis-tandem mass spectrometry.

    • A precursor ion scan of m/z 85 is used to detect all acylcarnitine butyl esters.[9]

    • Quantification is achieved by comparing the signal of each analyte to its corresponding internal standard.

Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the confirmatory diagnosis of many inborn errors of metabolism, including the detection of acylglycines in urine.

Protocol:

  • Sample Preparation (Urine):

    • An internal standard is added to a urine sample.

    • The sample is acidified and extracted with an organic solvent.

    • The organic layer is evaporated to dryness.

  • Derivatization:

    • The residue is derivatized to make the organic acids volatile, for example, by silylation to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.

    • The separated compounds are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Beta_Oxidation Unsaturated_Fatty_Acid Unsaturated_Fatty_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase Unsaturated_Fatty_Acid->Acyl-CoA_Synthetase Unsaturated_Acyl-CoA Unsaturated_Acyl-CoA Acyl-CoA_Synthetase->Unsaturated_Acyl-CoA Beta_Oxidation_Cycle_1 β-Oxidation (several cycles) Unsaturated_Acyl-CoA->Beta_Oxidation_Cycle_1 This compound This compound Beta_Oxidation_Cycle_1->this compound Enoyl-CoA_Isomerase Enoyl-CoA_Isomerase This compound->Enoyl-CoA_Isomerase Isomerization trans-2-tetradecenoyl-CoA trans-2-tetradecenoyl-CoA Enoyl-CoA_Isomerase->trans-2-tetradecenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase trans-2-tetradecenoyl-CoA->Enoyl-CoA_Hydratase Hydration 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA Enoyl-CoA_Hydratase->3-hydroxyacyl-CoA 3-hydroxyacyl-CoA_Dehydrogenase 3-hydroxyacyl-CoA_Dehydrogenase 3-hydroxyacyl-CoA->3-hydroxyacyl-CoA_Dehydrogenase Dehydrogenation 3-ketoacyl-CoA 3-ketoacyl-CoA 3-hydroxyacyl-CoA_Dehydrogenase->3-ketoacyl-CoA Thiolase Thiolase 3-ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Simplified pathway of unsaturated fatty acid β-oxidation highlighting this compound.

Biomarker_Validation_Workflow cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical Validation Hypothesis Hypothesis Generation (e.g., Enzyme deficiency leads to substrate accumulation) Untargeted_Metabolomics Untargeted Metabolomics (Patient vs. Control) Hypothesis->Untargeted_Metabolomics Candidate_Identification Candidate Biomarker Identification (this compound) Untargeted_Metabolomics->Candidate_Identification Assay_Development Quantitative Assay Development (LC-MS/MS) Candidate_Identification->Assay_Development Performance_Characteristics Assay Performance Evaluation (Sensitivity, Specificity, Reproducibility) Assay_Development->Performance_Characteristics Cohort_Studies Large Cohort Studies (Diseased vs. Healthy Population) Performance_Characteristics->Cohort_Studies ROC_Analysis Statistical Analysis (ROC curves, p-values) Cohort_Studies->ROC_Analysis Clinical_Utility Assessment of Clinical Utility ROC_Analysis->Clinical_Utility

Caption: General workflow for biomarker discovery and validation.

Conclusion

While direct evidence is still needed, the metabolic position of this compound makes it a compelling candidate biomarker for inborn errors of metabolism affecting the β-oxidation of unsaturated fatty acids, such as enoyl-CoA isomerase and hydratase deficiencies. Its validation would require the development of a robust quantitative assay, followed by clinical studies in affected individuals. A significant elevation of this metabolite, in conjunction with clinical symptoms, could provide a highly specific diagnostic marker. Further research, including metabolomic profiling of patients with these rare disorders, is warranted to validate the potential of this compound as a clinically useful biomarker.

References

Safety Operating Guide

Personal protective equipment for handling cis-tetradec-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cis-tetradec-3-enoyl-CoA. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the handling of similar acyl-CoA compounds and general laboratory safety principles is mandatory. Treat this compound as potentially hazardous.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended for all procedures involving this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1][2][3]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required if handling the solid compound outside of a certified chemical fume hood, or for spill cleanup.Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[1][2]

Operational Plan: Handling, Storage, and Disposal

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should ideally be performed within a certified chemical fume hood.

Handling:

  • Handle in a well-ventilated place.[4]

  • Avoid the formation of dust and aerosols.

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • For long-term stability, storage at -20°C is recommended for similar acyl-CoA compounds.

  • Be aware that some related compounds are sensitive to air and light. Storing under an inert gas like argon or nitrogen may be advisable.

Disposal:

  • Dispose of contaminated waste, including gloves and empty containers, in accordance with applicable local, state, and federal regulations.[4]

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Emergency Procedures

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.[1]

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.[1]

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek medical attention.[1]

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Retrieve from Storage (-20°C) B->C Proceed to Handling D Equilibrate to Room Temperature C->D E Weigh Compound in Fume Hood D->E F Prepare Solution E->F G Decontaminate Work Surface F->G Proceed to Cleanup H Dispose of Waste in Labeled Containers G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

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